N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide
Description
N-[2-(2-Methoxyphenoxy)ethyl]thiophene-2-carboxamide (CAS: 1056141-23-1) is a thiophene-based carboxamide derivative with a molecular formula of C₁₄H₁₅NO₃S and a molecular weight of 277.34 g/mol . The compound features a thiophene-2-carboxamide core linked to a 2-(2-methoxyphenoxy)ethyl group, where the methoxy substituent on the phenyl ring enhances solubility and modulates electronic properties. This scaffold is associated with diverse biological activities, including ion channel modulation and antimicrobial effects, depending on substituent variations .
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-11-5-2-3-6-12(11)18-9-8-15-14(16)13-7-4-10-19-13/h2-7,10H,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUMAUNUUJADFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 2-(2-methoxyphenoxy)ethylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights from Structural Comparisons
Substituent Effects on Ion Channel Modulation
- ML402 differs from the target compound by replacing the methoxy group with a chloro-methyl moiety on the phenoxy ring. This modification enhances interactions with the K2P2.1 channel’s L-shaped modulator pocket, leading to stronger activation (EC₅₀ ~1.2 μM) .
Electronic and Steric Influences on Bioactivity
- Nitro groups (e.g., in N-(2-nitrophenyl)thiophene-2-carboxamide) introduce strong electron-withdrawing effects, reducing electron density on the amide bond and altering hydrogen-bonding capacity. This correlates with weaker crystal packing interactions but retained antimicrobial activity .
- Trimethoxyphenyl substituents (e.g., in compound 2b from ) mimic combretastatin A-4, enabling microtubule disruption and anticancer activity (IC₅₀ = 0.12 μM against HeLa cells) .
Impact on Pharmacokinetics
- Piperidine-containing analogs (e.g., compound 51 in ) exhibit improved blood-brain barrier (BBB) penetration due to increased lipophilicity and reduced hydrogen-bond donor count (cLogP = 3.8) .
Activity Profiles
- Antimicrobial : Nitrothiophene derivatives () show promise against Gram-positive bacteria, while trimethoxyphenyl-substituted analogs () target cancer cells.
- Ion Channel Modulation: Phenoxyethyl thiophene carboxamides (e.g., ML402 and the target compound) are potent K2P channel activators, with substituents dictating isoform selectivity .
Structural Trends
- Small substituents (e.g., methoxy, chloro) optimize steric compatibility with protein pockets.
- Extended aromatic systems (e.g., benzo[b]thiophene in ) enhance hydrophobic interactions but may reduce solubility .
Biological Activity
N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide is a compound within the thiophene carboxamide class, which has garnered attention for its potential biological activities, particularly in anticancer, antibacterial, and antioxidant applications. This article details the compound's biological activity based on recent research findings, case studies, and data tables.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including this compound. These compounds are considered biomimetics of the well-known anticancer drug Combretastatin A-4 (CA-4).
The mechanism involves the binding of these compounds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. For instance, compounds structurally similar to this compound have shown significant activity against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM .
Case Study: Synthesis and Evaluation
A recent study synthesized a series of thiophene carboxamide derivatives, including this compound. The synthesized compounds were evaluated for their anticancer activity using MTS assays and 3D spheroid models to assess tumor-stromal interactions. The most active compounds exhibited promising dynamics in molecular docking studies, indicating their potential efficacy in cancer treatment .
Antibacterial Activity
The antibacterial properties of thiophene derivatives have also been explored extensively. This compound has shown significant inhibition against various pathogenic bacteria.
In Vitro Studies
In vitro evaluations revealed that certain thiophene carboxamides demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For example, amino thiophene-2-carboxamide derivatives exhibited inhibition percentages exceeding 80% against these bacteria .
| Compound | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| 7b (Amino derivative) | 20 (P. aeruginosa) | 86.9 |
| 7b (Amino derivative) | 20 (S. aureus) | 83.3 |
| 7b (Amino derivative) | 19 (B. subtilis) | 82.6 |
Antioxidant Activity
The antioxidant capabilities of this compound have been assessed using various assays.
Findings
Using the ABTS method, some derivatives exhibited significant antioxidant activity, with certain compounds showing up to 62% inhibition compared to ascorbic acid. This suggests that modifications in the thiophene structure can enhance antioxidant properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene carboxamides.
- Substituent Effects : Variations in substituents on the phenyl ring significantly influence both anticancer and antibacterial activities.
- Molecular Docking : Computational studies have indicated that specific structural features enhance binding affinity to target proteins involved in cancer progression and bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
